An In-depth Technical Guide to 7-Bromo-8-methylquinoline-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Bromo-8-methylquinoline-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 7-Bromo-8-methylquinoline-3-carboxamide, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to project its chemical properties, a plausible synthetic route, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the vast chemical space of quinoline-based compounds.
Introduction: The Quinoline Carboxamide Scaffold
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The introduction of a carboxamide moiety at the 3-position of the quinoline ring has been shown to be a successful strategy for enhancing the therapeutic potential of these compounds, particularly in the realm of oncology.[1] The specific substitutions of a bromine atom at the 7-position and a methyl group at the 8-position of the quinoline core are anticipated to modulate the molecule's physicochemical properties and biological activity.
Proposed Synthesis of 7-Bromo-8-methylquinoline-3-carboxamide
Synthetic Pathway Overview
The synthesis is envisioned to proceed through the formation of the quinoline core, followed by the conversion of a carboxylic acid intermediate to the final carboxamide.
Caption: Proposed synthetic pathway for 7-Bromo-8-methylquinoline-3-carboxamide.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Diethyl 2-((2-methyl-3-bromophenyl)amino)maleate
This initial step involves the condensation of 2-methyl-3-bromoaniline with diethyl ethoxymethylenemalonate.
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Protocol:
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Combine equimolar amounts of 2-methyl-3-bromoaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
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Heat the mixture at 100-120°C for 2-3 hours, with continuous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
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Step 2: Thermal Cyclization to form Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.[5]
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Protocol:
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Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to approximately 250°C for 30-60 minutes.[5]
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Monitor the reaction by TLC.
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After cooling, add a non-polar solvent like hexane to precipitate the product.
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Filter the solid, wash with hexane, and dry to obtain the cyclized product.
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Step 3: Hydrolysis to 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid.
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Protocol:
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Suspend the ester in an aqueous solution of a strong base (e.g., 10% NaOH).
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Reflux the mixture for 2-4 hours until the solid dissolves.
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Step 4: Reduction/Dehydroxylation to 7-Bromo-8-methylquinoline-3-carboxylic acid
The 4-hydroxy group is removed. This can be a challenging step and may require a two-step procedure involving chlorination followed by reduction. A plausible one-pot method is described.
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Protocol:
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Treat the 4-hydroxyquinoline with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to form the 4-chloro derivative.
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After removing the excess chlorinating agents, the crude 4-chloro intermediate is subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) in the presence of a base (e.g., triethylamine) to remove the chlorine and yield the desired carboxylic acid.
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Step 5: Amidation to 7-Bromo-8-methylquinoline-3-carboxamide
The final step involves the conversion of the carboxylic acid to the primary amide.
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Protocol:
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Activate the carboxylic acid using a coupling agent such as thionyl chloride (SOCl2) or a carbodiimide (e.g., EDC in the presence of HOBt).
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React the activated intermediate with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) in an appropriate aprotic solvent (e.g., dichloromethane or THF).
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After the reaction is complete, quench the reaction mixture and extract the product.
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Purify the crude product by recrystallization or column chromatography.
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Physicochemical Properties
The exact physical and chemical properties of 7-Bromo-8-methylquinoline-3-carboxamide have not been experimentally determined. However, we can predict some of these properties based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C11H9BrN2O | Based on the structure of the parent carboxylic acid, C11H8BrNO2.[6][7] |
| Molecular Weight | 265.11 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of related quinoline derivatives. |
| Melting Point | Expected to be a high-melting solid (>150 °C). | Amides generally have higher melting points than their corresponding carboxylic acids due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Typical solubility profile for organic compounds of this nature. |
| Stability | Stable under normal laboratory conditions. May be sensitive to strong acids, bases, and high temperatures. | General stability of quinoline and carboxamide functional groups. |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of novel compounds. The following are the expected spectroscopic features for 7-Bromo-8-methylquinoline-3-carboxamide.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amide protons.
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Aromatic Region (δ 7.5-9.5 ppm): Several signals corresponding to the protons on the quinoline ring system. The protons at positions 2 and 4 will likely be the most downfield due to the deshielding effect of the nitrogen atom and the carboxamide group.
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Amide Protons (δ 7.0-8.5 ppm): Two broad singlets corresponding to the -NH2 protons. The chemical shift can vary depending on the solvent and concentration.
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Methyl Protons (δ 2.5-3.0 ppm): A singlet corresponding to the three protons of the methyl group at the 8-position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (δ 165-175 ppm): A signal corresponding to the carbon of the carboxamide group.
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Aromatic Carbons (δ 110-150 ppm): Multiple signals for the nine carbons of the quinoline ring.
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Methyl Carbon (δ 15-25 ppm): A signal for the methyl carbon.
Mass Spectrometry
Mass spectrometry will be crucial for confirming the molecular weight of the compound.
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Molecular Ion Peak: An [M]+ or [M+H]+ peak should be observed at m/z 265 or 266, respectively. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+) is expected.
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Fragmentation Pattern: Fragmentation may involve the loss of the carboxamide group, the bromine atom, or cleavage of the quinoline ring system.[8]
Potential Biological Activity and Applications
The quinoline-3-carboxamide scaffold is a known pharmacophore with a range of biological activities.
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Anticancer Potential: Numerous quinoline and quinolone carboxamide derivatives have been investigated for their anticancer properties.[1] They can exert their effects through various mechanisms, including the inhibition of topoisomerase and receptor tyrosine kinases. The specific substitutions on 7-Bromo-8-methylquinoline-3-carboxamide may confer unique cytotoxic activities against various cancer cell lines.
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Enzyme Inhibition: Quinoline-3-carboxamides have been identified as inhibitors of enzymes such as hematopoietic prostaglandin D synthase (H-PGDS), which is involved in inflammatory processes.[9]
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Antimicrobial Activity: The quinoline core is present in many antimicrobial agents.[3][10] It is plausible that 7-Bromo-8-methylquinoline-3-carboxamide could exhibit antibacterial or antifungal properties.
Sources
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. ijshr.com [ijshr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 7-bromo-8-methylquinoline-3-carboxylic acid (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. FCKeditor - Resources Browser [hortherbpublisher.com]
- 8. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
